molecular formula C5H9IN2S2 B14521988 2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide CAS No. 62354-14-7

2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide

Cat. No.: B14521988
CAS No.: 62354-14-7
M. Wt: 288.2 g/mol
InChI Key: VMSKYTPOPXRNRD-UHFFFAOYSA-M
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Description

2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide is a heterocyclic organic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide typically involves the reaction of appropriate thiadiazole precursors with methylating agents and iodide sources. One common method involves the reaction of 2,3-dimethyl-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-1,3,4-thiadiazole
  • 5-Methylthio-1,3,4-thiadiazole
  • 2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole

Uniqueness

2,3-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazol-3-ium iodide is unique due to the presence of the methylsulfanyl group and the iodide ion, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

62354-14-7

Molecular Formula

C5H9IN2S2

Molecular Weight

288.2 g/mol

IUPAC Name

2,3-dimethyl-5-methylsulfanyl-1,3,4-thiadiazol-3-ium;iodide

InChI

InChI=1S/C5H9N2S2.HI/c1-4-7(2)6-5(8-3)9-4;/h1-3H3;1H/q+1;/p-1

InChI Key

VMSKYTPOPXRNRD-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](N=C(S1)SC)C.[I-]

Origin of Product

United States

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